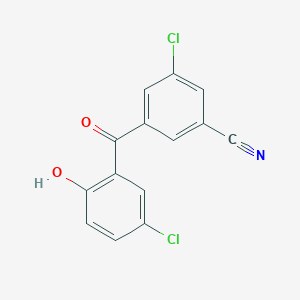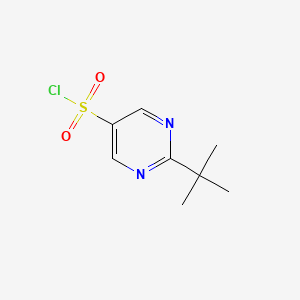![molecular formula C11H21NO4S B13920231 (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methyl-1-oxa-9-azaspiro[55]undecan-4-yl) methanesulfonate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[55]undecane core, which includes both oxygen and nitrogen atoms in its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate typically involves the reaction of a spirocyclic precursor with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The spirocyclic core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a spirocyclic amine derivative, while oxidation can lead to the formation of spirocyclic ketones or alcohols.
Aplicaciones Científicas De Investigación
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic core can interact with biological targets, potentially disrupting cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spirocyclic structures but different functional groups.
1,3-Dioxane and 1,3-Dithiane Spiranes: Compounds with oxygen or sulfur atoms in the ring system, exhibiting similar stereochemistry and reactivity.
Uniqueness
(9-Methyl-1-oxa-9-azaspiro[55]undecan-4-yl) methanesulfonate is unique due to its specific combination of a spirocyclic core with both oxygen and nitrogen atoms and a methanesulfonate group
Propiedades
Fórmula molecular |
C11H21NO4S |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
(9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H21NO4S/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14/h10H,3-9H2,1-2H3 |
Clave InChI |
FICVKFVHYUTGOF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)CC(CCO2)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)





![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)

![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

